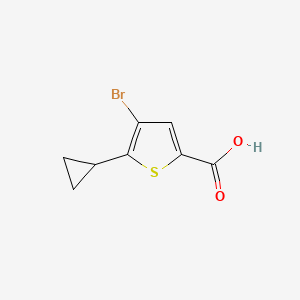

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is a compound of interest due to its unique structural features, which include a bromo group, a cyclopropyl group, and a carboxylic acid moiety attached to a thiophene ring. This structure suggests potential utility in various chemical transformations and synthetic applications.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies such as halogenation, cycloaddition, and nucleophilic substitution. For instance, the bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, showcasing a typical halogenation reaction relevant to our compound of interest (Gol'dfarb et al., 1974). Moreover, reactions involving cyclopropyl groups, such as the [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea, represent another synthesis pathway relevant to the cyclopropyl moiety present in our compound (Su et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is involved in the synthesis of a variety of organic compounds due to its reactive bromo and carboxylic acid functional groups. This chemical serves as a pivotal intermediate in the regio- and chemoselective bromination of cyclopentenones, leading to the synthesis of bromo-substituted compounds with potential applications in organic synthesis and the preparation of various useful substances (Shirinian et al., 2012). Additionally, it finds application in the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties, indicating its role in the inhibition of carbonic anhydrase isoenzymes, showcasing its potential in biomedical research (Boztaş et al., 2015).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, derivatives of this compound exhibit promising activity. For example, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, derived from cyclopropanecarboxylic acid, have demonstrated significant herbicidal and fungicidal activities, highlighting the chemical's utility in the development of new agricultural chemicals (Tian et al., 2009).

Material Science and Conductive Polymers

The compound's derivatives are also explored in material science, particularly in the synthesis of conductive polymers. For instance, it plays a crucial role in the development of terthiophene-based conductive polymers, which are investigated for their application in solar cell performance. The modification of thiophene derivatives with various functional groups, including carboxylic acids, has been studied to enhance the efficiency of photovoltaic cells, indicating the broad applicability of this compound in renewable energy technologies (Yoon et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been known to targetTyrosine-protein phosphatase non-receptor type 1 , which plays a crucial role in cellular processes such as cell growth and division, signal transduction, and gene transcription.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell growth and division, signal transduction, and gene transcription .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

Based on its potential target, it may modulate cellular processes such as cell growth and division, signal transduction, and gene transcription .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .

properties

IUPAC Name |

4-bromo-5-cyclopropylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVRPFJRNYGCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(S2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)